N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of targeted therapies for various diseases. This compound features a quinazoline core, which is known for its biological activity, especially in the modulation of receptor-type kinases. The presence of the bromophenyl and methoxyethoxy substituents enhances its pharmacological properties.
This compound can be classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is often associated with medicinal preparations aimed at treating conditions mediated by receptor kinases, such as certain types of cancer. The compound's structure allows it to interact with specific biological targets, making it a candidate for therapeutic applications.
The synthesis of N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes:
Each step requires careful optimization of reaction conditions (temperature, solvents, catalysts) to ensure high yield and purity of the final product.
The molecular formula for N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride is , with a molecular weight of approximately 426.29 g/mol.
The structural representation can be summarized as follows:
The compound typically appears as a white to light yellow solid with a melting point ranging from 190 °C to 194 °C .
N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological profile or to create derivatives with improved efficacy.
The mechanism of action for N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride primarily involves inhibition or modulation of receptor-type kinases, particularly those involved in tumor growth and progression.
Quantitative data on binding affinities and IC50 values would typically be derived from enzyme assays or cellular assays.
N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the handling, storage, and application methods for this compound.
N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride has several applications in scientific research:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The compound N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride (C₂₀H₂₃BrClN₃O₄; MW: 484.77 g/mol) exemplifies strategic molecular modifications to enhance target affinity and physicochemical properties [1] [5]. Its core quinazolin-4-amine structure enables reversible binding to kinase ATP sites, while substitutions modulate pharmacokinetic behavior and target engagement [6] .
Table 1: Key Identifiers of N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl
Property | Identifier |
---|---|
IUPAC Name | N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride |
CAS Number | 328528-74-1 (free base); 127263953 (HCl) |
Molecular Formula | C₂₀H₂₃BrClN₃O₄ |
SMILES | Brc1cc(ccc1)Nc2ncnc3c2cc(c(c3)OCCOC)OCCOC.Cl |
InChI Key | KEVQIMOUSDOXMB-UHFFFAOYSA-N |
Key Synonyms | Erlotinib impurity 3; AldrichCPR VBP00238 |
The quinazoline scaffold was first synthesized in 1869 via condensation of anthranilic acid and cyanide in ethanol [6]. The Niementowski synthesis (1903) later established a robust route using anthranilic acid and formamide, forming o-amidobenzamide intermediates that cyclize to 4(3H)-quinazolinones [6]. Early applications focused on natural products like the antimalarial quinazolinone alkaloid from Dichroa febrifuga [6].
Modern innovations include:
Table 2: Milestones in Quinazoline-Based Drug Development
Year | Development | Impact |
---|---|---|
1869 | First synthesis of quinazolinone | Foundation for heterocyclic chemistry |
1903 | Niementowski synthesis optimization | Scalable route to 4(3H)-quinazolinones |
2004 | Erlotinib FDA approval | Validated 6,7-bis(alkoxy)quinazolines for NSCLC |
2020s | Bromophenyl derivatives as synthetic intermediates | Enabled resistance-refractory EGFR inhibitors |
The pharmacophore of this compound integrates three strategic elements:
1.2.1. Quinazolin-4-amine Core
1.2.2. 3-Bromophenyl Group
1.2.3. 6,7-Bis(2-Methoxyethoxy) Side Chains
Table 3: Impact of Substituents on Physicochemical and Target Binding Properties
Substituent | Role in Solubility | Role in Target Binding |
---|---|---|
Quinazolin-4-amine | Moderate water solubility | H-bond donation/acceptance with kinase hinge |
3-Bromophenyl | Low water solubility; lipophilic | Halogen bonding with hydrophobic residues |
6,7-Bis(2-methoxyethoxy) | Enhanced organic solubility (DMSO) | Solvent-facing orientation; weak H-bond acceptor |
This compound is a critical precursor in synthesizing third-generation EGFR inhibitors. Its bromophenyl group serves as a handle for Sonogashira coupling to install alkynyl linkers—key to generating triazole-based erlotinib derivatives that overcome T790M resistance [10].
1.3.1. Mechanistic Insights
1.3.2. Application in Drug Design
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8